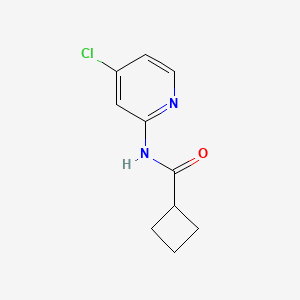
N-(4-chloropyridin-2-yl)cyclobutanecarboxamide
Descripción general
Descripción
“N-(4-chloropyridin-2-yl)cyclobutanecarboxamide” is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 . It is used for research purposes and is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “N-(4-chloropyridin-2-yl)cyclobutanecarboxamide” is represented by the SMILES string: C1CC(C1)C(=O)NC2=NC=CC(=C2)Cl . This string represents a 2D structure of the molecule, where “C” stands for carbon atoms, “N” for nitrogen, “O” for oxygen, and “Cl” for chlorine.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation for CNS Activity
N-(4-chloropyridin-2-yl)cyclobutanecarboxamide analogs have been synthesized and evaluated for their potential antidepressant and nootropic (cognitive-enhancing) activities. For example, compounds involving cyclobutanecarboxamide moieties have shown significant antidepressant activity, and their structural modification has led to the discovery of compounds with potent CNS activity. This suggests a promising avenue for developing new therapeutic agents targeting central nervous system disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Kinase Inhibition for Cancer Therapy
Research on compounds structurally related to N-(4-chloropyridin-2-yl)cyclobutanecarboxamide has led to the discovery of specific inhibitors for the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family, which are significant for cancer therapy. For instance, Y-27632, a compound with a similar pyridinyl motif, has been extensively studied for its inhibitory effects on ROCK kinases, elucidating its potential in cancer treatment modalities (Ishizaki, Uehata, Tamechika, Keel, Nonomura, Maekawa, & Narumiya, 2000).
Antimicrobial and Anticancer Activities
Compounds featuring the cyclobutanecarboxamide structure have been explored for their antimicrobial properties. Such studies provide a foundation for developing new antibiotics or antifungal agents to combat resistant strains of bacteria and fungi. Additionally, certain cyclobutanecarboxamide derivatives have been evaluated for their anticancer activities, suggesting their potential as novel anticancer agents. The structural diversity of these compounds allows for the exploration of a wide range of biological activities, contributing to the development of new therapeutic drugs (Flefel, Alsafi, Alahmadi, & Amr, 2018).
Propiedades
IUPAC Name |
N-(4-chloropyridin-2-yl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-4-5-12-9(6-8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSPMQPBKCRLDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloropyridin-2-yl)cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



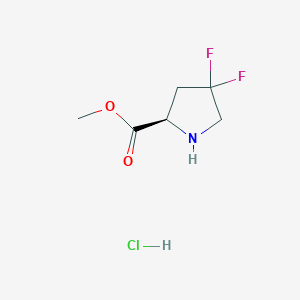
![ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1405004.png)
![Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B1405005.png)
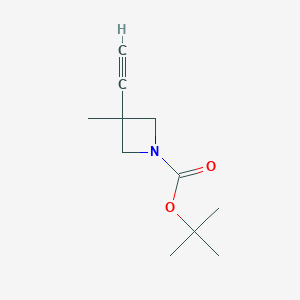
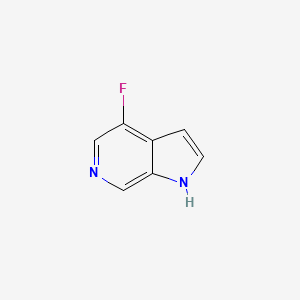
![2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid](/img/structure/B1405011.png)
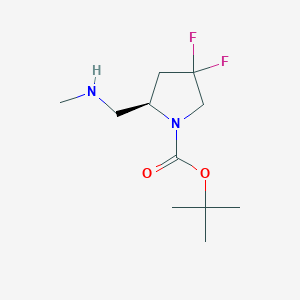
![Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1405013.png)
![tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1405014.png)
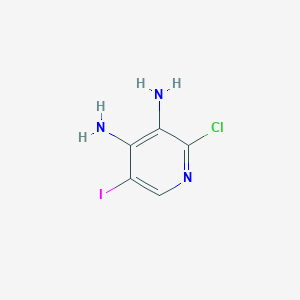
![3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one](/img/structure/B1405016.png)
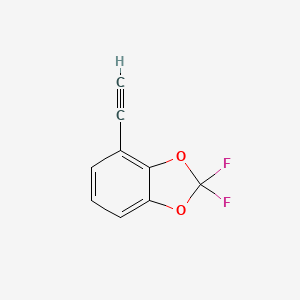
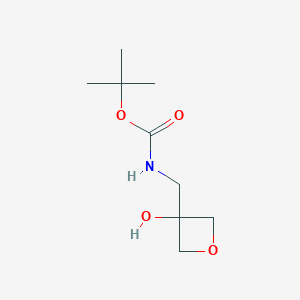
![2-Azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1405021.png)